3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine is an organic compound that features a unique structure combining a pyrrolidine ring with a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin and pyrrolidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetone or chloroform.
Purification: The product is purified through filtration and drying processes to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The choice of solvents and reagents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with an acrylic acid moiety.
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: Similar structure but with a hydroxyl group instead of a pyrrolidine ring.
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine is unique due to its combination of a pyrrolidine ring and a dihydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine |
InChI |
InChI=1S/C12H15NO2/c1-2-11-12(15-6-5-14-11)7-9(1)10-3-4-13-8-10/h1-2,7,10,13H,3-6,8H2 |
InChI Key |
QEWMSZVBEQQWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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